N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-Benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide (CAS: 1324086-65-8) is a heterocyclic compound with the molecular formula C₁₆H₁₇N₅O₂ and a molecular weight of 311.34 g/mol . Its structure comprises a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at position 6 and a propanamide side chain bearing a benzyl group.
Properties
Molecular Formula |
C16H17N5O2 |
|---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
N-benzyl-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H17N5O2/c1-23-16-10-8-14-19-18-13(21(14)20-16)7-9-15(22)17-11-12-5-3-2-4-6-12/h2-6,8,10H,7,9,11H2,1H3,(H,17,22) |
InChI Key |
CKVLBXWMIXUJHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One eco-friendly method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides, resulting in the formation of the target compound in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting protein kinases and GABA receptors.
Biological Research: The compound is studied for its potential as a fluorescent probe and its role in modulating biological pathways.
Industrial Applications: It is incorporated into polymers for use in solar cells and other materials science applications.
Mechanism of Action
The mechanism of action of N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets such as protein kinases and GABA receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity : The benzyl group in the target compound contrasts with bulkier substituents like benzimidazole () or benzothiazole (), which may enhance target affinity but reduce solubility.
- Electron-Withdrawing Groups : The 6-methoxy group in the target compound and derivatives (Evidences 1, 6, 15) improves solubility via hydrogen bonding, whereas halogenated indole derivatives () enhance lipophilicity and membrane permeability.
Pharmacological Considerations
- Lipophilicity : The benzyl group in the target compound may enhance blood-brain barrier penetration compared to polar substituents like sulfonamides () or thiadiazoles ().
- Metabolic Stability : Methyl and methoxy groups (Evidences 1, 14) likely reduce oxidative metabolism, whereas trifluoromethyl groups () improve stability .
Biological Activity
N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex heterocyclic compound belonging to the class of triazolopyridazines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy and neurological disorders.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N5O2 |
| Molecular Weight | 311.34 g/mol |
| IUPAC Name | N-benzyl-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
| InChI | InChI=1S/C16H17N5O2/c1-23-16... |
| InChI Key | CKVLBXWMIXUJHQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3)C=C1 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as protein kinases and GABA receptors. The compound is believed to modulate the activity of these targets, influencing various biological pathways critical for cellular function and survival.
Specific Targets
- Protein Kinases : The compound has shown potential as an inhibitor of various protein kinases involved in cancer progression.
- GABA Receptors : It may also act on GABA receptors, which are crucial for neurotransmission and could be beneficial in treating neurological disorders.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For instance, it has been evaluated for its inhibitory effects on c-Met kinase—a target implicated in several cancers. In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-benzyl... | A549 | 1.06 ± 0.16 |
| N-benzyl... | MCF-7 | 1.23 ± 0.18 |
| N-benzyl... | HeLa | 2.73 ± 0.33 |
These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for potential neuroprotective effects. The modulation of GABA receptors suggests a role in reducing excitotoxicity and promoting neuronal survival under stress conditions.
Case Studies
- Study on c-Met Inhibition : A series of triazolo-pyridazine derivatives were synthesized and tested for their ability to inhibit c-Met kinase. Among them, compounds similar to this compound showed promising results with IC50 values comparable to established inhibitors like Foretinib .
- Neuropharmacological Assessment : Research assessing the interaction of this compound with GABA receptors indicated potential benefits in models of seizure and anxiety disorders, suggesting a dual role in both cancer treatment and neurological applications .
Q & A
Q. What are the key structural features of N-benzyl-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide, and how do they influence its reactivity?
The compound features a triazolo[4,3-b]pyridazine core with a methoxy group at position 6 and a benzyl-propanamide side chain. The methoxy group enhances solubility and modulates electronic properties, influencing both chemical reactivity (e.g., nucleophilic substitution at the pyridazine ring) and biological activity (e.g., kinase binding affinity). The benzyl group contributes to hydrophobic interactions in target binding pockets .
Q. What synthetic methodologies are commonly employed for preparing this compound?
Synthesis typically involves multi-step routes:
- Cyclization of hydrazine derivatives with pyridazine precursors to form the triazolo-pyridazine core.
- Amide coupling between the triazolo-pyridazine intermediate and benzylamine derivatives using carbodiimide-based reagents (e.g., EDCI). Critical steps include purification via column chromatography and characterization by NMR and LC-MS to confirm regiochemical control .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight interactions with protein kinases (e.g., inhibition of tyrosine kinases) and gamma-aminobutyric acid (GABA) receptors. In vitro assays using cancer cell lines (e.g., MCF-7, HeLa) show IC₅₀ values ranging from 0.5–10 µM, suggesting potential anticancer applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity .
- Catalysts : Triethylamine or DMAP enhances amide coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and increases yield by 15–20% . Post-synthesis purification via HPLC ensures >95% purity for biological testing .
Q. How should researchers address contradictions in reported biological activity data?
Contradictions (e.g., varying IC₅₀ values across studies) can be resolved by:
- Standardizing assay conditions : Use consistent cell lines (e.g., ATCC-certified) and control compounds.
- Orthogonal validation : Confirm kinase inhibition via Western blotting (phosphorylation assays) alongside enzymatic activity tests .
- Structural verification : Re-characterize batches via X-ray crystallography to rule out polymorphic differences .
Q. How do structural modifications impact pharmacological profiles?
SAR studies reveal:
Q. What advanced techniques are critical for studying target-binding mechanisms?
- X-ray crystallography : Resolves ligand-protein interactions at atomic resolution (e.g., kinase active sites) .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (kₒₙ/kₒff) for receptor-ligand pairs .
- Cryo-EM : Visualizes compound interactions with large protein complexes (e.g., GABA receptor oligomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
